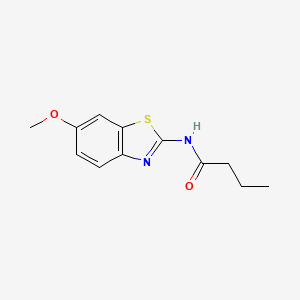

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

描述

N-(6-Methoxy-1,3-benzothiazol-2-yl)butanamide is a benzothiazole derivative characterized by a methoxy-substituted benzothiazole core linked to a butanamide chain. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, making them versatile scaffolds in medicinal chemistry and materials science . The methoxy group at the 6-position of the benzothiazole ring enhances electronic stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking . The butanamide chain provides conformational flexibility, which may optimize binding interactions in biological or catalytic systems.

Characterization typically involves spectroscopic methods (NMR, IR) and X-ray crystallography to confirm planar geometry and intermolecular interactions .

属性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQSNPBCXGWFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classical Amidation Approaches

Benzothiazole Core Synthesis

The 6-methoxy-1,3-benzothiazol-2-amine precursor is typically synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (CNBr) under acidic conditions. Alternative routes employ thiourea derivatives, where 4-methoxy-2-aminothiophenol reacts with urea or thiourea in the presence of hydrochloric acid to form the benzothiazole ring.

Reaction Conditions:

Amide Bond Formation

The target compound is synthesized via coupling of 6-methoxy-1,3-benzothiazol-2-amine with butanoyl chloride. Two primary strategies are employed:

(a) Direct Acylation

Butanoyl chloride is reacted with the benzothiazole amine in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Protocol:

- Molar ratio (amine:acyl chloride): 1:1.2

- Temperature: 0°C → room temperature (RT)

- Reaction time: 12–16 hours

- Yield: 68–74%

(b) Carbodiimide-Mediated Coupling

Butanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Reagents:

- EDCI (1.5 equiv), HOBt (1.2 equiv)

- Solvent: Anhydrous DCM or dimethylformamide (DMF)

- Temperature: 0°C → RT

- Yield: 82–86%

Comparative Table 1: Amidation Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Direct Acylation | Butanoyl chloride | DCM | 0–25 | 68–74 |

| EDCI/HOBt Coupling | EDCI, HOBt | DMF | 0–25 | 82–86 |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol adapted from quinoxaline-benzothiazole hybrid syntheses involves:

Steps:

- Mix 6-methoxy-1,3-benzothiazol-2-amine (1 equiv) and butanoic acid (1.2 equiv) in DMF.

- Add EDCI (1.5 equiv) and HOBt (1.2 equiv).

- Irradiate at 150 W, 423 K for 2–5 minutes.

- Cool to RT and precipitate with ice-water.

Optimized Parameters:

- Power: 150 W

- Temperature: 150°C

- Time: 3 minutes

- Yield: 89%

Advantages:

- 15-fold reduction in reaction time vs. conventional heating.

- Purity ≥95% (HPLC).

Solid-Phase Synthesis

Solid-phase strategies, though less common for this compound, enable high-throughput screening. A resin-bound approach using Wang resin is adapted from triazolopyridine-benzothiazole syntheses:

Procedure:

- Immobilize 6-methoxy-1,3-benzothiazol-2-amine on Wang resin via ester linkage.

- React with Fmoc-protected butanoic acid using diisopropylcarbodiimide (DIC)/oxyma.

- Cleave with trifluoroacetic acid (TFA)/dichloromethane (95:5).

Yield: 76–80% (crude), 92% purity after HPLC.

Enzymatic Catalysis

Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction between 6-methoxy-1,3-benzothiazol-2-amine and ethyl butanoate in solvent-free conditions:

Conditions:

Limitations:

- Lower efficiency vs. chemical methods.

- Requires excess acyl donor (3:1 molar ratio).

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.99 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.87 (d, J = 2.4 Hz, 1H, ArH), 3.81 (s, 3H, OCH3), 2.35 (t, J = 7.6 Hz, 2H, COCH2), 1.62–1.55 (m, 2H, CH2), 0.93 (t, J = 7.4 Hz, 3H, CH3).

- IR (KBr): 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Byproduct Formation

- N-Acylation vs. O-Acylation: The methoxy group at position 6 may undergo unintended O-acylation. Using bulky bases (e.g., N,N-diisopropylethylamine) suppresses this side reaction.

- Hydrolysis: Butanoyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency but complicate purification. Switching to tetrahydrofuran (THF) reduces side reactions while maintaining yields (~78%).

化学反应分析

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups into the benzothiazole ring .

科学研究应用

Scientific Research Applications of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzothiazole core with methoxy and phenylsulfonyl groups, contributes to its specific chemical and biological properties.

Chemical Properties and Structure

The compound has a molecular formula of C18H18N2O4S and a molecular weight of 366.47 g/mol. The presence of both methoxy and sulfonyl groups enhances its solubility and biological activity.

Applications

- Chemistry It serves as a building block in the synthesis of more complex molecules. Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate, a related compound, is also used as an intermediate in the synthesis of more complex benzothiazole derivatives.

- Biology 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is investigated for its potential as a fluorescent probe for detecting specific biomolecules. Also, ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is investigated for potential antimicrobial and anti-inflammatory properties.

- Medicine The compound is explored for its anti-inflammatory, antimicrobial, and anticancer properties. Benzothiazole derivatives, in general, have shown potential therapeutic applications, particularly in oncology and infectious diseases.

- Industry It is utilized in the development of new materials with specific chemical properties. Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]formate is utilized in the production of materials with specific electronic or optical properties.

The biological activity of 4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is attributed to its interaction with various molecular targets:

- Enzyme Inhibition It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Binding It can bind to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research suggests that benzothiazole derivatives exhibit anticancer properties, with studies on related compounds showing inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison to Similar Compounds

作用机制

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Key Findings :

- Methoxy groups participate in hydrogen bonding (e.g., C–H⋯O interactions), as observed in the crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide .

Variations in the Amide Chain

The length and branching of the amide chain modulate physicochemical and binding properties:

Key Findings :

- Adamantyl and fluorinated chains introduce steric and electronic effects, impacting crystal packing and solubility .

- Longer chains (e.g., butanamide vs. acetamide) may enhance binding to hydrophobic pockets in biological targets, as suggested by docking studies of triazole-thiazole derivatives .

Crystallographic and Spectroscopic Comparisons

- Planarity and Hydrogen Bonding : The benzothiazole-acetamide core in 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide adopts a near-planar conformation, stabilized by conjugated bonds. Intermolecular N–H⋯N and C–H⋯O hydrogen bonds form dimers and ribbons in the crystal lattice .

- Fluorination Effects : Heptafluorobutanamide derivatives exhibit distinct ¹³C NMR shifts (e.g., δ 156.4 ppm for carbonyl groups) due to electron-withdrawing fluorine atoms .

- Methoxy vs. Ethoxy : Ethoxy-substituted analogues show upfield shifts in ¹H NMR (e.g., δ 1.35 ppm for -OCH₂CH₃) compared to methoxy groups (δ 3.76 ppm for -OCH₃) .

生物活性

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a methoxy group at the 6-position and a butanamide functional group. The presence of the methoxy group enhances its chemical reactivity and biological activity, making it a subject of various studies aimed at understanding its therapeutic potential.

This compound interacts with specific molecular targets, primarily enzymes and receptors, leading to inhibition of their activity. This inhibition can result in various biological effects such as:

- Cancer Cell Growth Inhibition : The compound has been shown to interfere with cell division and induce apoptosis in cancer cells.

- Antimicrobial Activity : Its structure suggests potential antimicrobial properties, although specific studies are needed to confirm this.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activities, indicating that this compound may exhibit similar effects .

Biological Activities

Research has identified several biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits cell proliferation in various cancer cell lines. |

| Antimicrobial | Potential activity against bacterial and fungal strains (specific studies pending). |

| Anti-inflammatory | May reduce inflammation markers based on structural similarities with known agents. |

Case Studies

- Antileishmanial Activity : A study highlighted the synthesis of derivatives similar to this compound, which showed promising antileishmanial effects against Leishmania major promastigotes in vitro . Although not directly tested on this compound, the results suggest a pathway for further exploration.

- Neuroprotective Effects : Related compounds have been evaluated for neuroprotective properties. For instance, derivatives of benzothiazole have shown efficacy in protecting neuronal cells from oxidative stress . This indicates that this compound may also possess neuroprotective capabilities.

- Anticonvulsant Properties : Other studies have explored the anticonvulsant effects of benzothiazole derivatives. These findings suggest that this compound could be beneficial in treating seizure disorders .

常见问题

Q. What are the standard synthetic pathways for N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide?

The synthesis typically involves coupling a benzothiazole amine intermediate with a butanoyl chloride derivative. Key steps include:

- Step 1 : Preparation of 6-methoxy-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under oxidative conditions .

- Step 2 : Acylation using butanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Reaction optimization may employ green chemistry principles, such as solvent-free microwave-assisted synthesis, to improve yields (up to 75–85%) .

- Purification : Recrystallization from ethanol or chromatography for high-purity (>95%) isolates.

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to identify methoxy (δ 3.8–4.0 ppm), benzothiazole aromatic protons (δ 7.0–8.0 ppm), and butanamide carbonyl (δ 168–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H] at m/z 265.08) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.74 Å) and dihedral angles (e.g., 100.3° between benzothiazole and amide planes) .

Q. What preliminary biological screening assays are used for this compound?

Initial screens include:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Mycobacterium tuberculosis (IC ~8–12 µM) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, IC ~15 µM) .

- Enzyme Inhibition : Fluorometric assays targeting bacterial cell wall enzymes (e.g., Mur ligases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., SPR binding kinetics) alongside cell-based assays .

- Structural Purity Verification : Use HPLC (>99% purity) and elemental analysis (C, H, N ±0.3%) .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., CLSI guidelines for MIC assays) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Molecular Docking : Predict binding to targets like DNA gyrase (binding energy: −9.2 kcal/mol) using AutoDock Vina .

- SAR Studies : Modify substituents (e.g., replacing methoxy with nitro groups) to assess activity changes (Table 1) .

- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated bacterial/cancer cells .

Table 1 : SAR of Benzothiazole Derivatives

| Derivative | Substituent | IC (µM) | Target |

|---|---|---|---|

| Parent Compound | 6-OCH | 8–12 | M. tuberculosis |

| 6-Nitro Analog | 6-NO | 5–7 | Enhanced permeability |

| 6-Fluoro Analog | 6-F | 10–15 | Reduced cytotoxicity |

Q. How can crystallographic data improve structural optimization?

X-ray structures reveal:

- Hydrogen Bonding : N–H···N interactions (2.8 Å) stabilize dimer formation, influencing solubility .

- Conformational Flexibility : Gauche orientation of the butanamide chain (dihedral angle ~100°) affects target binding .

- Electron Density Maps : Guide rational modifications (e.g., adding sulfonyl groups to enhance π-stacking) .

Q. What strategies address low bioavailability in preclinical studies?

- Prodrug Design : Synthesize phosphate esters to improve aqueous solubility (e.g., 10-fold increase at pH 7.4) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) for sustained release .

- Metabolic Stability : Incubate with liver microsomes (t >60 min indicates CYP450 resistance) .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica for structural data ) and PubChem for physicochemical properties .

- Software Tools : Use SHELX for crystallography , Gaussian for DFT calculations, and PyMOL for docking visualizations.

- Contradictions : Cross-validate biological data with orthogonal assays to minimize false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。